Pan-PKC Inhibition Profile: Subnanomolar Ki Values for PKCθ and PKCβ1
N-(5-Amino-2-fluorophenyl)-3-ethoxybenzamide (AEB071) demonstrates exceptional potency against classical and novel PKC isotypes. In direct head-to-head comparisons, its Ki for PKCθ is 0.22 nM, which is >80-fold more potent than the 18 nM IC50 of the selective PKCθ inhibitor 'Compound 20' . For PKCε, AEB071 exhibits a Ki of 3.2 nM, a 6.8-fold improvement over enzastaurin's IC50 of 21.8 nM (based on the 6- to 20-fold selectivity window reported for enzastaurin against PKCε relative to its 6 nM PKCβ IC50) .
| Evidence Dimension | PKCθ inhibitory activity (Ki) |
|---|---|
| Target Compound Data | 0.22 nM |
| Comparator Or Baseline | Compound 20 (PKC-theta inhibitor): IC50 = 18 nM |
| Quantified Difference | AEB071 is >80-fold more potent |
| Conditions | Cell-free assay (Ki for AEB071, IC50 for Compound 20) |
Why This Matters
This demonstrates that AEB071 is the superior choice for experiments requiring maximal suppression of PKCθ activity at minimal concentrations.
